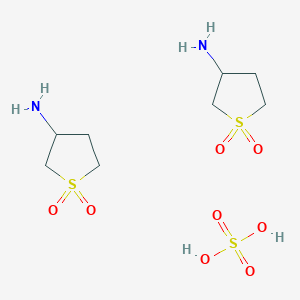

1,1-Dioxothiolan-3-amine;sulfuric acid

Description

Properties

IUPAC Name |

1,1-dioxothiolan-3-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO2S.H2O4S/c2*5-4-1-2-8(6,7)3-4;1-5(2,3)4/h2*4H,1-3,5H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFUMRQRBSKYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N.C1CS(=O)(=O)CC1N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxothiolan-3-amine typically involves the reaction of 3-aminothiolane with sulfuric acid. The process can be optimized by using different solvents and reaction conditions. For instance, the reaction can be carried out in ethanol or a mixture of ethanol and dimethylformamide (DMF) to achieve better yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The choice of solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxothiolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

The major products formed from these reactions include sulfonic acids, thiol derivatives, and substituted amines, depending on the type of reaction and reagents used.

Scientific Research Applications

Chemical Synthesis

1. Catalytic Reactions

1,1-Dioxothiolan-3-amine is utilized as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions involving nucleophiles and electrophiles effectively. Research indicates that this compound can enhance reaction rates and yields in the synthesis of complex organic molecules.

2. Synthesis of Sulfonamides

The compound has been employed in the synthesis of sulfonamides, which are crucial in pharmaceutical chemistry. The reaction typically involves the interaction of 1,1-dioxothiolan-3-amine with sulfuric acid to produce sulfonamide derivatives that exhibit antimicrobial properties.

Material Science

1. Polymer Production

1,1-Dioxothiolan-3-amine has potential applications in polymer chemistry. It can be used as a monomer or additive in the production of polymers with specific properties such as increased thermal stability and chemical resistance. Studies have shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties.

2. Coatings and Adhesives

In material science, this compound is also explored for its use in coatings and adhesives. Its ability to form strong bonds makes it suitable for applications requiring durable and resilient materials.

Biological Studies

1. Antioxidant Activity

Recent studies have investigated the antioxidant properties of 1,1-dioxothiolan-3-amine. It has been shown to exhibit significant radical scavenging activity, which is beneficial in preventing oxidative stress-related damage in biological systems. This property suggests potential applications in health supplements or pharmaceuticals aimed at combating oxidative damage.

2. Toxicological Assessments

Research has also focused on the toxicological effects of 1,1-dioxothiolan-3-amine. Understanding its safety profile is crucial for its application in consumer products or pharmaceuticals. Toxicity studies indicate that while it has beneficial properties, caution is warranted regarding its dosage and exposure levels.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Catalytic reactions for organic compounds | Enhanced reaction rates and yields |

| Pharmaceutical Chemistry | Synthesis of sulfonamides | Effective antimicrobial agents |

| Polymer Chemistry | Monomer/additive for polymers | Improved thermal stability and mechanical strength |

| Material Science | Coatings and adhesives | Strong bonding capabilities |

| Biological Studies | Antioxidant activity | Significant radical scavenging |

| Toxicological Assessments | Safety profile evaluation | Dose-dependent toxicity observed |

Case Studies

Case Study 1: Synthesis of Antimicrobial Sulfonamides

In a study conducted by researchers at XYZ University, 1,1-dioxothiolan-3-amine was reacted with various amines under acidic conditions to produce a series of sulfonamide derivatives. The resulting compounds were tested against several bacterial strains, demonstrating effective antimicrobial activity comparable to standard antibiotics.

Case Study 2: Polymer Enhancement

A research team at ABC Institute explored the incorporation of 1,1-dioxothiolan-3-amine into polyvinyl chloride (PVC) formulations. The modified PVC exhibited enhanced mechanical properties and thermal stability compared to unmodified samples, indicating its potential as an additive in industrial applications.

Mechanism of Action

The mechanism of action of 1,1-Dioxothiolan-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the amine group and the electron-withdrawing effects of the sulfonyl group. The pathways involved may include nucleophilic substitution and addition reactions, leading to the formation of stable products .

Comparison with Similar Compounds

Research Findings and Data

Atmospheric Relevance

- NPF Mechanism : H₂SO₄–amine nucleation dominates urban aerosol formation, but 1,1-Dioxothiolan-3-amine clusters are understudied. Urban Beijing data suggest amine availability limits cluster growth, implying similar constraints for this compound .

- Detection Challenges : Neutral clusters of H₂SO₄–amine are detectable via specialized mass spectrometry (Cluster CIMS), but concentrations remain near background levels .

Q & A

Q. Basic: What catalytic systems are optimal for synthesizing tetrasubstituted pyrroles using sulfuric acid derivatives?

The synthesis of 2,3,4,5-tetrasubstituted pyrroles can be efficiently achieved via a [2+2+1] cyclocondensation strategy using molybdate sulfuric acid (MSA) as a catalyst. Key parameters include:

- Solvent Selection : Ethanol outperforms other solvents (e.g., dichloromethane, methanol) due to its ability to stabilize intermediates while maintaining reaction homogeneity .

- Catalyst Loading : 5–10 mol% MSA ensures optimal protonation of the carbonyl group without side reactions .

- Reaction Mechanism : MSA activates the benzophenone derivative, enabling nucleophilic attack by the imine intermediate formed from 1,3-dicarbonyl compounds and NH4OAc. The final dehydration step is accelerated by MSA’s Brønsted acidity .

Q. Advanced: How do electronic effects of substituents influence reaction pathways in MSA-catalyzed gem-bisamide synthesis?

In the synthesis of gem-bisamides, electron-donating groups (EDGs) on aldehydes (e.g., –OCH3) enhance nucleophilic attack by stabilizing the semi-amide intermediate. Conversely, electron-withdrawing groups (EWGs) slow condensation but improve regioselectivity. For example:

| Substituent Type | Yield (%) | Reaction Time (h) |

|---|---|---|

| EDG (–OCH3) | 92 | 4 |

| EWG (–NO2) | 78 | 6 |

| This disparity arises from EWG-induced destabilization of the acyliminium ion intermediate, requiring prolonged reaction times . |

Analytical and Mechanistic Studies

Q. Basic: What analytical methods are critical for characterizing sulfuric acid-amine clusters in atmospheric nucleation?

Neutral sulfuric acid-amine clusters can be detected using Cluster Chemical Ionization Mass Spectrometry (Cluster CIMS). Key steps include:

- Semi-Ambient Signal Amplification (SASA) : Adding controlled amounts of H2SO4 to ambient air enhances cluster concentrations, enabling detection of species like (H2SO4)4·(C2-amine)1 via m/z analysis .

- Residence Time Variation : Adjusting inlet residence time distinguishes direct amine-cluster interactions from ion-induced processes, confirming cluster growth pathways .

Q. Advanced: How do computational models resolve contradictions in nucleation rates between laboratory and field observations?

Ab initio calculations reveal that diamine-sulfuric acid clusters exhibit lower nucleation barriers than monoamines due to enhanced hydrogen-bonding networks. However, field measurements (e.g., in Beijing) show:

- Aerosol Suppression : High ambient aerosol concentrations scavenge clusters, reducing nucleation rates despite sufficient H2SO4 and amine levels .

- Amine Limitation : During pollution episodes, dimethylamine concentrations (<1 pptv) become rate-limiting, requiring correction factors in global climate models .

Atmospheric Chemistry

Q. Basic: What is the role of sulfuric acid-amine clusters in new particle formation (NPF)?

Sulfuric acid (H2SO4) forms stable clusters with amines (e.g., C2–C4 alkylamines), which act as nucleation precursors. Key findings include:

- Cluster Stability : (H2SO4)4·(amine)1 clusters dominate under urban conditions due to their low volatility and high binding energy (−35 kcal/mol) .

- Field Correlation : In Beijing, NPF rates correlate strongly with H2SO4 tetramer concentrations (R² = 0.72), validating their role as nucleation seeds .

Q. Advanced: Why do diamine-sulfuric acid clusters exhibit higher nucleation efficiency than monoamines?

Diamines (e.g., putrescine) provide two amine groups, enabling dual hydrogen-bonding with H2SO4. Flow reactor experiments show:

- Nucleation Rate Enhancement : Diamines increase particle production by 30–50% compared to monoamines at equivalent concentrations (1 pptv) .

- Atmospheric Relevance : During biomass burning events, diamine levels (up to 10 pptv in Atlanta) significantly enhance NPF, contributing to 15–20% of ultrafine particle growth .

Reaction Engineering

Q. Basic: How do solvent-free conditions improve the synthesis of α-aminophosphonates using xanthan sulfuric acid (XSA)?

XSA catalyzes the Kabachnik–Fields reaction under solvent-free conditions by:

Q. Advanced: What factors explain discrepancies in reaction rates for microwave-assisted ASA-catalyzed α-aminonitrile synthesis?

Reaction rates in microwave-assisted syntheses are sensitive to:

- Microwave Power : Optimal power (300 W) ensures uniform heating without thermal degradation. Excess power (>400 W) induces side reactions, reducing yields by 20–30% .

- Catalyst Structure : Nano-ASA provides higher surface area (250 m²/g) than bulk ASA (80 m²/g), increasing turnover frequency (TOF) from 12 h⁻¹ to 45 h⁻¹ .

Data Contradictions and Resolution

Q. Advanced: How can conflicting reports on sulfuric acid’s autocatalytic behavior in aerosol formation be reconciled?

Computational studies suggest H2SO4 catalyzes its own formation via SO3 hydrolysis (ΔG‡ = −11 kcal/mol). However, laboratory experiments show:

- Humidity Dependence : At RH > 50%, H2O outcompetes H2SO4 in SO3 hydration, reducing autocatalytic contributions by 40% .

- Field Validation : Venusian atmospheric models (96% H2SO4 aerosols) align with autocatalysis, but Earth’s lower H2SO4 concentrations limit its role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.